molecular formula C3H5NO2S B14294057 Isocyano(methanesulfonyl)methane CAS No. 115084-04-3

Isocyano(methanesulfonyl)methane

Cat. No.: B14294057
CAS No.: 115084-04-3
M. Wt: 119.14 g/mol
InChI Key: VYUZAWHIOAWCTR-UHFFFAOYSA-N
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Description

Isocyano(methanesulfonyl)methane is an organosulfur compound characterized by a methane backbone functionalized with both an isocyano (–NC) group and a methanesulfonyl (–SO₂CH₃) group. The molecular formula is C₃H₅NO₂S, with a molecular weight of 119 g/mol. The sulfonyl group confers strong electron-withdrawing effects, while the isocyano group enables reactivity in cycloaddition reactions and organometallic coordination.

Properties

CAS No.

115084-04-3

Molecular Formula

C3H5NO2S

Molecular Weight

119.14 g/mol

IUPAC Name

isocyano(methylsulfonyl)methane

InChI

InChI=1S/C3H5NO2S/c1-4-3-7(2,5)6/h3H2,2H3

InChI Key

VYUZAWHIOAWCTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C[N+]#[C-]

Origin of Product

United States

Preparation Methods

Primary Synthesis Route: Hydrazine-Mediated Cyclization Followed by Nitrosation

Reaction Overview

The most documented method involves a two-step protocol starting from methyl α-(methylsulfonyl)acetate (CAS 62020-09-1):

Step 1: Hydrazinolysis
Methyl α-(methylsulfonyl)acetate reacts with hydrazine in ethanol under reflux (1.5 h), forming a hydrazide intermediate.

Step 2: Nitrosation and Isocyanide Formation
The intermediate undergoes nitrosation using hydrochloric acid and sodium nitrite in a chloroform/water biphasic system at 0°C. The isocyanide product is extracted and purified via concentration.

Key Reaction Parameters
Parameter Conditions
Solvent (Step 1) Ethanol
Temperature (Step 1) Reflux (78°C)
Reagents (Step 2) HCl, NaNO₂
Reaction Time (Step 2) 5 minutes
Yield 51%
Analytical Data
  • ¹H NMR (CDCl₃): δ 4.27 (2H, s, CH₂), 2.93 (3H, s, SO₂CH₃).
  • IR (cm⁻¹): 2237 (N≡C), 1305–1126 (SO₂ symmetric/asymmetric stretching).
  • MS (EI): m/z 119 [M]⁺.

Alternative Method: Formamide Dehydration Using Phosphorus Oxychloride

General Isocyanide Synthesis Principle

Isocyanides are commonly synthesized via dehydration of formamides using reagents like POCl₃ or phosgene. For Isocyano(methanesulfonyl)methane, the hypothetical precursor would be N-(methanesulfonylmethyl)formamide.

Proposed Reaction Pathway
  • Formylation: Methanesulfonylmethylamine reacts with formic acid/acetic anhydride to yield the formamide.
  • Dehydration: POCl₃ in triethylamine solvent at 0°C eliminates H₂O, forming the isocyanide.

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield Complexity Scalability
Hydrazine/Nitrosation 51% Moderate Lab-scale
Formamide Dehydration N/A* High Industrial

*Data unavailable for this specific compound but inferred from analogous reactions.

Applications and Derivatives

This compound serves as a building block in:

  • Medetomidine Synthesis: As a reagent in multi-component reactions.
  • Heterocycle Construction: Participates in Ugi and Passerini reactions for bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

Isocyano(methanesulfonyl)methane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Isocyano(methanesulfonyl)methane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isocyano(methanesulfonyl)methane involves its ability to interact with various molecular targets through its isocyano and methanesulfonyl groups. These interactions can lead to covalent modifications of target molecules, affecting their function and activity. For example, the compound can inhibit bacterial enzymes by covalently binding to active site cysteines, leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between Isocyano(methanesulfonyl)methane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₃H₅NO₂S 119 Isocyano, Methanesulfonyl Aliphatic sulfonyl, compact size
1-Isocyano-2-(methylsulfanyl)ethane C₄H₇NS 101 Isocyano, Methylsulfanyl (–SCH₃) Thioether (electron-donating)
8-Methylsulfonyloctyl isothiocyanate C₁₁H₂₁NOS₂ 247.42 Isothiocyanate (–NCS), Methanesulfonyl Long alkyl chain, bioactivity
1-Bromo-3-[isocyano(4-methylbenzenesulfonyl)methyl]benzene C₁₅H₁₂BrNO₂S 350.23 Isocyano, Toluenesulfonyl Aromatic, steric bulk
Key Observations:
  • Electron Effects: The methanesulfonyl group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the isocyano group compared to the electron-donating methylsulfanyl group in 1-isocyano-2-(methylsulfanyl)ethane .
  • Polarity: Sulfonyl-containing compounds (e.g., this compound, 8-Methylsulfonyloctyl isothiocyanate) exhibit higher polarity and water solubility than thioether analogs.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s low molecular weight (119 g/mol) and polar sulfonyl group suggest moderate solubility in polar solvents (e.g., acetone, DMSO). In contrast, 1-isocyano-2-(methylsulfanyl)ethane’s lower polarity favors lipophilic environments .
  • Thermal Stability : Sulfonyl groups generally enhance thermal stability. The toluenesulfonyl analog () may decompose at higher temperatures due to aromatic ring destabilization .

Q & A

Basic: What precautions are critical when handling isocyano(methanesulfonyl)methane in laboratory settings?

Answer:
When handling this compound, adopt strict safety protocols to mitigate risks:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested per JIS T 8116), chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards .
  • Ventilation: Employ local exhaust ventilation or fume hoods to prevent inhalation of vapors. Avoid open-air handling due to potential release of toxic decomposition products (e.g., sulfur oxides, CO) .
  • Spill Management: Absorb spills with inert materials like sand or vermiculite, and dispose of contaminated waste via approved facilities .
  • Storage: Store in corrosion-resistant, airtight containers away from light and incompatible substances (e.g., strong oxidizers) at controlled room temperature .

Basic: How can researchers synthesize this compound, and what are common pitfalls?

Answer:
A plausible synthesis route involves coupling methanesulfonyl chloride with methyl isocyanide under controlled conditions:

  • Methodology:
    • React methanesulfonyl chloride (CH₃SO₂Cl) with methyl isocyanide (CH₃NC) in anhydrous dichloromethane at 0–5°C.
    • Use triethylamine as a base to neutralize HCl byproducts.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Pitfalls:
    • Moisture Sensitivity: Both reagents hydrolyze readily; ensure anhydrous conditions .
    • Exothermic Reactions: Monitor temperature to avoid runaway reactions, which may generate hazardous gases (e.g., SO₂) .
    • Byproduct Formation: Incomplete purification can leave residual sulfonic acids, altering downstream reactivity .

Advanced: How can contradictory spectroscopic data for this compound be resolved?

Answer:
Contradictions in NMR or IR spectra often arise from:

  • Tautomerism: The isocyano group (NC) may exhibit dynamic equilibrium with nitrile (CN) or carbodiimide forms, depending on solvent polarity and temperature. Use low-temperature NMR (−40°C) to stabilize the dominant tautomer .
  • Impurity Interference: Trace methanesulfonic acid (from hydrolysis) can broaden peaks. Pre-treat samples with molecular sieves or conduct 2D NMR (e.g., HSQC) to isolate signals .
  • Computational Validation: Compare experimental IR stretches (e.g., ν(N≡C) ~2150 cm⁻¹) with DFT-calculated vibrational modes to confirm assignments .

Advanced: What experimental strategies optimize the stability of this compound during photochemical reactions?

Answer:
Stability challenges in photochemical applications stem from:

  • Light Sensitivity: UV/visible light induces radical formation, leading to decomposition. Use amber glassware or LED light sources with wavelengths >400 nm to minimize degradation .
  • Radical Quenchers: Add inhibitors like TEMPO (0.1 mol%) to suppress unwanted chain reactions .
  • Temperature Control: Maintain reactions at −20°C to slow radical propagation while enabling visible-light catalysis .
  • Real-Time Monitoring: Use inline FTIR or HPLC to track consumption of starting material and adjust reaction parameters dynamically .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~138.0) and fragments (e.g., loss of CH₃SO₂ group at m/z 95) .
  • NMR Spectroscopy:
    • ¹H NMR: Look for a singlet at δ ~3.2 ppm (CH₃SO₂) and a deshielded isocyano proton at δ ~8.5 ppm (solvent-dependent) .
    • ¹³C NMR: The isocyano carbon resonates at δ ~155–160 ppm, distinct from nitriles (δ ~110–130 ppm) .
  • IR Spectroscopy: Confirm ν(N≡C) at ~2150 cm⁻¹ and sulfonyl S=O stretches at ~1350/1150 cm⁻¹ .

Advanced: How can researchers model the reactivity of this compound in radical cascade reactions?

Answer:
Computational approaches include:

  • DFT Calculations: Optimize transition states for radical addition to the isocyano group (e.g., thiyl radical attack at the α-carbon) using B3LYP/6-31G(d). Compare activation energies to experimental yields .
  • Kinetic Isotope Effects (KIE): Substitute ¹²C with ¹³C in the isocyano group to study rate-determining steps in cyclization pathways .
  • Solvent Effects: Use COSMO-RS models to predict polarity effects on regioselectivity in polar aprotic solvents (e.g., DMF vs. THF) .

Basic: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

  • Toxicity: Acute exposure risks include respiratory irritation (from SO₂ release) and dermal toxicity. Follow EPA guidelines for workplace air quality (e.g., AEGL-1: 0.1 ppm over 8 hours) .
  • Waste Disposal: Neutralize aqueous waste with NaHCO₃ before incineration in EPA-approved facilities. Solid waste contaminated with the compound requires encapsulation in high-density polyethylene containers .

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